4-(4-Oxo-2,4-diphenylbutyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-(4-Oxo-2,4-diphenylbutyl)benzonitrile typically involves multi-step organic reactions. One common synthetic route includes the nucleophilic aromatic substitution of 4-fluorobenzonitrile with 4-substituted phenol derivatives, followed by cyclization with acyl chloride . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
4-(4-Oxo-2,4-diphenylbutyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the benzonitrile group. Common reagents used in these reactions include hydroxylamine, acyl chloride, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(4-Oxo-2,4-diphenylbutyl)benzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Oxo-2,4-diphenylbutyl)benzonitrile involves its interaction with molecular targets through its functional groups. The benzonitrile group can participate in various binding interactions, while the oxo and phenyl groups contribute to the compound’s overall reactivity and stability . These interactions can affect molecular pathways, leading to specific biological or chemical effects.
Comparison with Similar Compounds
4-(4-Oxo-2,4-diphenylbutyl)benzonitrile can be compared with similar compounds such as:
Benzonitrile derivatives: These compounds share the benzonitrile group but differ in their substituents, affecting their reactivity and applications.
Diphenylbutyl derivatives:
Properties
CAS No. |
29512-14-9 |
---|---|
Molecular Formula |
C23H19NO |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
4-(4-oxo-2,4-diphenylbutyl)benzonitrile |
InChI |
InChI=1S/C23H19NO/c24-17-19-13-11-18(12-14-19)15-22(20-7-3-1-4-8-20)16-23(25)21-9-5-2-6-10-21/h1-14,22H,15-16H2 |
InChI Key |
DTTXHISFSDOKJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=CC=C(C=C2)C#N)CC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.